molecular formula C15H17D5O B1160455 2-Hexylcinnamyl-d5-alcohol

2-Hexylcinnamyl-d5-alcohol

Cat. No.: B1160455
M. Wt: 223.365
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexylcinnamyl-d5-alcohol is a deuterated derivative of cinnamyl alcohol, characterized by a hexyl side chain and five deuterium atoms (denoted as "d5") at specific positions within its structure. This compound is primarily utilized in metabolic and pharmacokinetic studies due to its isotopic labeling, which enables precise tracking of biochemical pathways.

Properties

Molecular Formula

C15H17D5O

Molecular Weight

223.365

Purity

95% min.

Synonyms

2-Hexylcinnamyl-d5-alcohol

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

(a) Cinnamyl Alcohol (Non-deuterated)
  • Structure : Lacks the hexyl side chain and deuterium atoms.
  • Biological Activity : Demonstrates anti-inflammatory properties by inhibiting NF-κB and MAPK signaling pathways, as shown in murine macrophage studies .
  • Applications : Used in fragrance industries and therapeutic research.
  • Key Difference : The absence of deuterium limits its utility in metabolic tracing compared to 2-Hexylcinnamyl-d5-alcohol.
(b) 2-(Hydroxymethyl)-5-methoxyphenol
  • Properties: Lower molecular weight (168.18 g/mol) and higher polarity due to phenolic -OH groups .
  • Applications : Intermediate in organic synthesis, particularly for pharmaceuticals.
(c) Diphenyl-d5-methyl Alcohol
  • Structure : Deuterated aromatic alcohol with phenyl groups instead of a cinnamyl backbone.
  • Safety Profile : Classified as acutely toxic (Oral Acute Toxicity Category 4; H302) and a skin/eye irritant .
  • Handling : Requires stringent protective measures (e.g., gloves, goggles), highlighting the general risks associated with deuterated aromatic alcohols .

Deuterated Analogs

Deuterated compounds like this compound and Diphenyl-d5-methyl alcohol exhibit distinct advantages and challenges:

Property This compound Diphenyl-d5-methyl Alcohol
Deuterium Position Likely at the hexyl/cinnamyl junction On phenyl rings
Metabolic Stability Enhanced due to deuterium kinetic isotope effect (DKIE) Similar DKIE but higher acute toxicity
Applications Metabolic tracing, drug development Isotopic labeling in organic chemistry

Functional Analogs

(a) 5-Hydroxytryptophol (5-HTOL) Derivatives
  • Structure : Indole-based alcohols with glucuronide conjugates.
  • Detection: Used in immunoassays to monitor recent alcohol consumption, contrasting with this compound’s role in mechanistic studies .

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